naphtho[2,1-b]furan-1(2H)-one
CAS No.: 19997-42-3
Cat. No.: VC20806285
Molecular Formula: C12H8O2
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
![naphtho[2,1-b]furan-1(2H)-one - 19997-42-3](/images/no_structure.jpg)
CAS No. | 19997-42-3 |
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Molecular Formula | C12H8O2 |
Molecular Weight | 184.19 g/mol |
IUPAC Name | benzo[e][1]benzofuran-1-one |
Standard InChI | InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2 |
Standard InChI Key | IONYAPWXJUCNPR-UHFFFAOYSA-N |
SMILES | C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Canonical SMILES | C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Chemical Structure and Properties
Naphtho[2,1-b]furan-1(2H)-one is characterized by a specific molecular arrangement where a naphthalene ring is fused with a furan ring system. The compound contains a lactone functionality, which contributes to its reactivity and biological properties.
Basic Chemical Information
Property | Value |
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Molecular Formula | C₁₂H₈O₂ |
Molecular Weight | 184.19 g/mol |
Chemical Class | Naphthofuran lactone |
Structural Features | Naphthalene ring fused to a furan ring with a ketone group |
IUPAC Name | Naphtho[2,1-b]furan-1(2H)-one |
The structure of naphtho[2,1-b]furan-1(2H)-one consists of a twelve-membered naphthalene ring fused to a five-membered furan ring containing a carbonyl group at position 1 . This structural arrangement contributes to the compound's chemical reactivity and biological activity potential.
Structural Relationship to Other Naphthofuran Derivatives
Naphtho[2,1-b]furan-1(2H)-one is structurally related to other naphthofuran derivatives, including naphtho[2,1-b]furan-2(1H)-one, which has a similar molecular formula (C₁₂H₈O₂) and molecular weight (184.19 g/mol) but differs in the position of the ketone group .
Isomeric Relationship
The isomeric relationship between naphtho[2,1-b]furan-1(2H)-one and naphtho[2,1-b]furan-2(1H)-one is important for understanding structure-activity relationships. Naphtho[2,1-b]furan-2(1H)-one (CAS: 4352-63-0) is also known by synonyms such as 1H-benzo[e]benzofuran-2-one and 1,2-Dihydro-2-oxonaphtho[2,1-b]furan .
Synthesis Methods
Several methods have been reported for the synthesis of naphtho[2,1-b]furan derivatives, which can be adapted for the preparation of naphtho[2,1-b]furan-1(2H)-one.
Classical Synthesis Approaches
One established method for synthesizing naphtho[2,1-b]furan derivatives involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate in acetone. This reaction proceeds through an initial O-alkylation followed by an intramolecular aldol condensation to form the furan ring .
Modern Synthetic Methods
A more recent approach for synthesizing functionalized naphtho[2,1-b]furan derivatives involves a one-pot, three-component reaction between Meldrum's acid, arylglyoxals, and β-naphthol in the presence of triethylamine . This method provides several advantages:
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It avoids the use of expensive catalysts
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It eliminates the need for chromatographic separation
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It yields a wide range of novel naphtho[2,1-b]furans in excellent yields
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The protocol involves a simple two-step process:
Biological Activities
Naphtho[2,1-b]furan derivatives, including naphtho[2,1-b]furan-1(2H)-one, have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry.
Antimicrobial Properties
Naphtho[2,1-b]furan derivatives have shown significant antibacterial activity against various bacterial strains. Studies have reported activity against Staphylococcus aureus, Klebsiella pneumonia, Pseudomonas diminuta, Proteus vulgaris, and Pseudomonas aeruginosa . Certain derivatives, particularly those with specific substituents at the 2-position, exhibit moderate to high antimicrobial activity.
Antifungal Activity
Several naphtho[2,1-b]furan derivatives have demonstrated antifungal properties against Aspergillus niger and Candida albicans . Compounds with specific functional groups can show enhanced antifungal activity compared to standard antifungal agents.
Additional Pharmacological Properties
The naphthofuran scaffold contributes to numerous other biological activities:
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Anthelmintic activity: Some naphtho[2,1-b]furan derivatives have shown activity against Pherituma posthuma, although generally less potent than standard drugs like Mebendazole and Piperazine citrate .
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Anti-inflammatory properties: Several derivatives demonstrate anti-inflammatory activity through mechanisms likely involving inhibition of inflammatory mediators .
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Analgesic effects: Naphtho[2,1-b]furan derivatives have shown moderate analgesic properties in experimental models .
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Antipyretic and diuretic activities: Certain derivatives exhibit moderate antipyretic and diuretic effects, making them potentially useful in conditions requiring these therapeutic actions .
Research Developments and Applications
Research on naphtho[2,1-b]furan-1(2H)-one and related derivatives has significantly expanded in recent years, with several groups investigating their potential applications.
Structure-Activity Relationship Studies
Various studies have focused on modifying the naphtho[2,1-b]furan scaffold to enhance biological activities. Key findings include:
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Substitution at the 2-position significantly influences antimicrobial activity
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Introduction of heterocyclic moieties like pyrazole, isoxazole, pyrimidine, and quinoline at specific positions enhances biological properties
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Compounds containing electron-withdrawing groups often show better antimicrobial activity than those with electron-donating groups
Medicinal Chemistry Applications
The versatile biological activity profile of naphtho[2,1-b]furan derivatives has led to their investigation as potential:
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Antimicrobial agents for drug-resistant infections
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Anti-inflammatory drugs with potentially fewer side effects than current options
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Analgesic compounds with novel mechanisms of action
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Components in multi-targeted drug development strategies
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